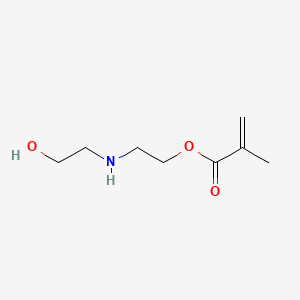
Iceane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It has a unique cage-like molecular structure, which can be visualized as three fused cyclohexane rings in the boat conformation or two such rings in the chair conformation, connected by three parallel (axial) bonds . The spatial arrangement of carbon atoms in iceane resembles the lonsdalite crystalline structure . The name “this compound” was proposed by chemist Louis Fieser, inspired by the arrangement of water molecules in ice .
Preparation Methods
Iceane can be synthesized through various methods. One notable synthetic route involves the annelation of 11,11-dichloro- and 11,11-dibromo-tricyclo[4.4.1.0]undeca-3,8-diene with tetrachlorothiophen 1,1-dioxide, followed by an intramolecular Diels–Alder reaction . This method produces the hexacyclo[7.4.1.1.0.0.0]pentadec-3-ene system, which contains the this compound skeleton
Chemical Reactions Analysis
Iceane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: this compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms. Common reagents and conditions for these reactions vary, but halogenation typically involves the use of halogens like chlorine or bromine under controlled conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Iceane has several scientific research applications, including:
Biology: While specific biological applications are limited, this compound’s structural properties may be explored in biomolecular research.
Medicine: There are no well-documented medicinal applications of this compound.
Industry: this compound’s industrial applications are limited, but its unique structure may be of interest in materials science and nanotechnology.
Mechanism of Action
The mechanism by which iceane exerts its effects is primarily related to its structural properties Its cage-like structure and spatial arrangement of carbon atoms contribute to its stability and reactivity
Comparison with Similar Compounds
Iceane can be compared with other similar polycyclic hydrocarbons, such as:
Adamantane: Another polycyclic hydrocarbon with a cage-like structure, but with a different spatial arrangement of carbon atoms.
Twistane: Similar to this compound in terms of being a polycyclic hydrocarbon, but with a twisted structure.
Propellane: A polycyclic hydrocarbon with a propeller-like structure.
Hexanitrohexaazaisowurtzitane: A polycyclic compound with a more complex structure and different chemical properties. This compound’s uniqueness lies in its specific cage-like structure and the spatial arrangement of its carbon atoms, which resemble the lonsdalite crystalline structure.
Properties
CAS No. |
53283-19-5 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
tetracyclo[5.3.1.12,6.04,9]dodecane |
InChI |
InChI=1S/C12H18/c1-7-2-11-3-8(1)10-4-9(7)5-12(11)6-10/h7-12H,1-6H2 |
InChI Key |
KZNNISMAUNEBPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C4CC2CC3C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


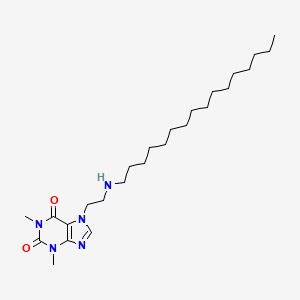
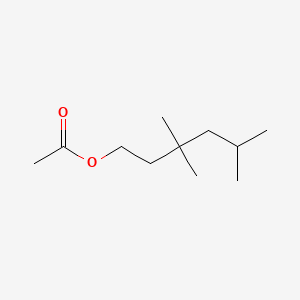
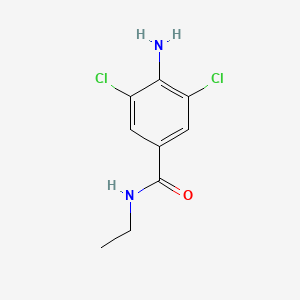

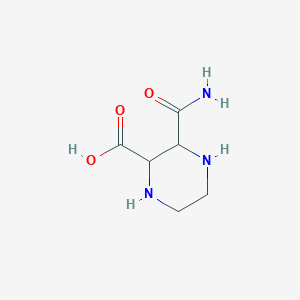
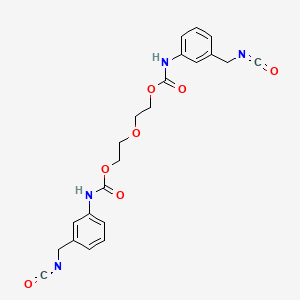
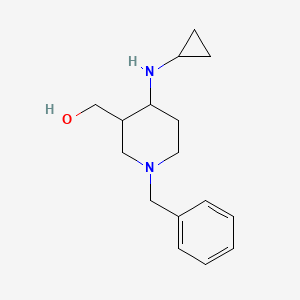

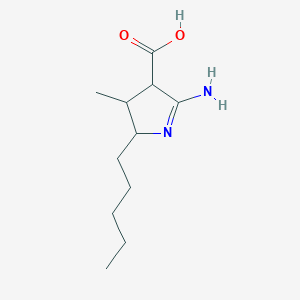
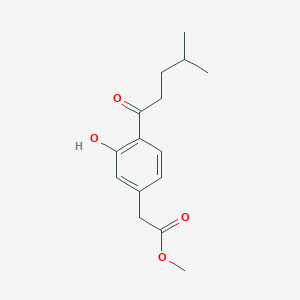


![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
